molecular formula C10H5BrF3NO B156396 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline CAS No. 1701-22-0

6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

Cat. No. B156396
CAS RN: 1701-22-0
M. Wt: 292.05 g/mol
InChI Key: HIBGBUAHZUWVNW-UHFFFAOYSA-N
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Description

6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5BrF3NO . It is used as a specialty product for proteomics research applications .


Synthesis Analysis

The synthesis of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline can be achieved from Ethyl 4,4,4-trifluoroacetoacetate and 4-Bromoaniline . More details about the synthesis process can be found in the relevant papers .


Molecular Structure Analysis

The molecular weight of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is 292.05 . For more detailed molecular structure analysis, please refer to the relevant papers .


Chemical Reactions Analysis

The chemical reactions involving 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline are not explicitly mentioned in the search results. For a detailed analysis of the chemical reactions, please refer to the relevant papers .


Physical And Chemical Properties Analysis

The melting point of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is greater than 290°C, and its boiling point is predicted to be 354.6±37.0 °C. The compound has a predicted density of 1.771±0.06 g/cm3. It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics , which is the large-scale study of proteins, their structures, and functions. It serves as a specialty product for proteomics research applications, aiding in the identification and quantification of proteins in complex biological samples .

Antimicrobial and Antifungal Agent

Due to its potent antimicrobial and antifungal properties, 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is valuable in the development of new drugs. It can be used to create compounds that prevent the growth of harmful microorganisms and protect crops from fungal infections .

Drug Development

The compound’s unique structure makes it a candidate for drug development, particularly in creating molecules that can interact with various biological targets. Its bromine, hydroxy, and trifluoromethyl functional groups offer a range of interactions with enzymes and receptors .

Synthesis of Thioquinolines

It serves as a precursor for synthesizing thioquinolines , which are compounds used to develop non-cytotoxic, potent, and selective antitubercular agents. This application is crucial in the fight against tuberculosis, a major global health issue .

Organic Synthesis

In organic chemistry, this compound is used as a building block for the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, making it a versatile reagent in synthetic chemistry .

Material Science

The compound’s molecular structure and properties make it suitable for use in material science, particularly in the development of organic semiconductors and other electronic materials. Its ability to conduct electricity can be harnessed in creating components for electronic devices .

Safety And Hazards

The compound is classified as dangerous according to the GHS06 hazard classification. It has hazard statements H301 and precautionary statements P301+P310. It is considered an irritant .

Future Directions

The future directions of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline are not explicitly mentioned in the search results. For a detailed analysis of the future directions, please refer to the relevant papers .

properties

IUPAC Name

6-bromo-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-5-1-2-7-6(3-5)8(16)4-9(15-7)10(12,13)14/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBGBUAHZUWVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201275296
Record name 6-Bromo-2-(trifluoromethyl)-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

CAS RN

1701-22-0
Record name 6-Bromo-2-(trifluoromethyl)-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1701-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-(trifluoromethyl)-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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